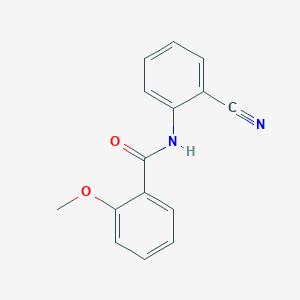
N-(2-cyanophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-methoxybenzamide, commonly known as CM156, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用机制
The mechanism of action of CM156 involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and pain. CM156 has been found to inhibit the Akt/mTOR signaling pathway, which is a crucial pathway involved in cancer cell survival and proliferation. In addition, CM156 has been shown to inhibit the NF-κB signaling pathway, which is a key pathway involved in inflammation and pain. Furthermore, CM156 has been found to activate the AMPK signaling pathway, which is a crucial pathway involved in cellular energy homeostasis and autophagy.
生化和生理效应
CM156 has been found to exhibit various biochemical and physiological effects, including anti-proliferative, pro-apoptotic, anti-angiogenic, anti-inflammatory, and analgesic effects. In addition, CM156 has been shown to induce autophagy, which is a cellular process involved in the degradation of damaged proteins and organelles. Furthermore, CM156 has been found to modulate the expression of various genes involved in cancer cell proliferation, inflammation, and pain.
实验室实验的优点和局限性
One of the major advantages of CM156 for lab experiments is its potent anti-proliferative activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. In addition, CM156 has been found to exhibit low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, one of the major limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on CM156, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. Furthermore, the identification of the molecular targets of CM156 and the elucidation of its mechanism of action will provide valuable insights into its potential therapeutic applications. Moreover, the combination of CM156 with other anticancer or anti-inflammatory agents may enhance its therapeutic efficacy and reduce its side effects.
合成方法
The synthesis of CM156 involves the reaction between 2-methoxybenzoic acid and 2-amino-3-cyanopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of CM156 as a white solid with a melting point of 177-179°C.
科学研究应用
CM156 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CM156 has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CM156 has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo. In the field of inflammation and pain research, CM156 has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of pain-related genes.
属性
CAS 编号 |
708289-25-2 |
|---|---|
产品名称 |
N-(2-cyanophenyl)-2-methoxybenzamide |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
N-(2-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
InChI 键 |
STJHSSQDBAQLCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



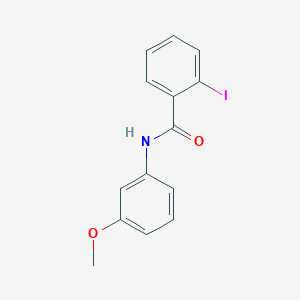
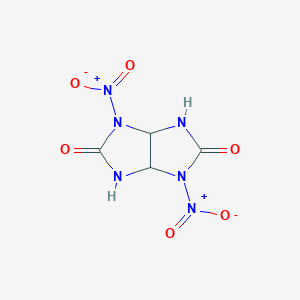
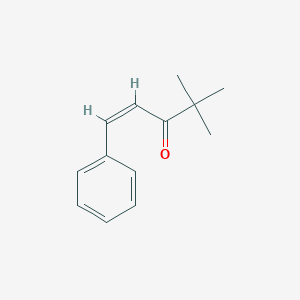
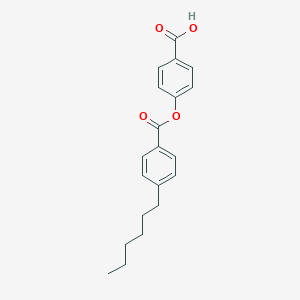
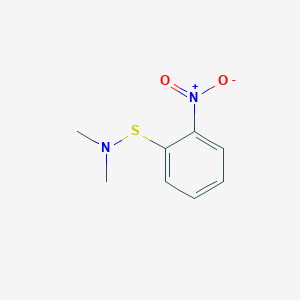
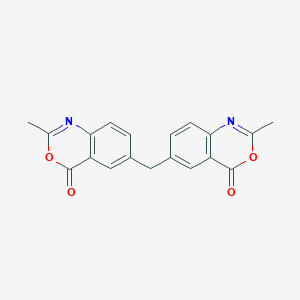
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
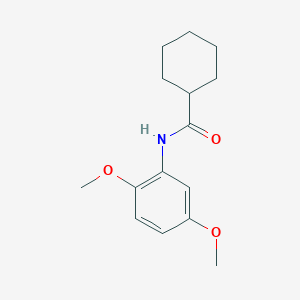
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
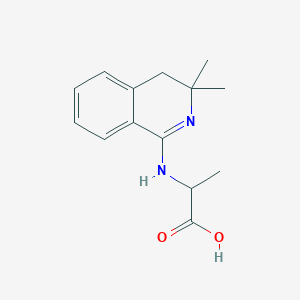
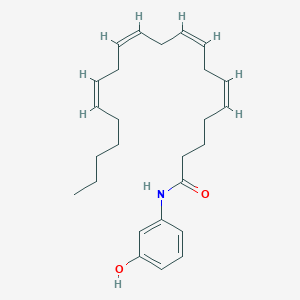
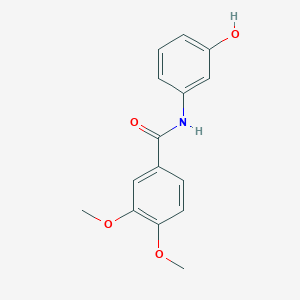
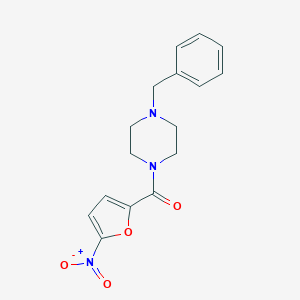
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)